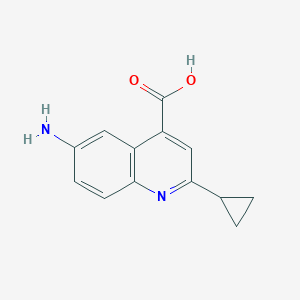

6-Amino-2-cyclopropylquinoline-4-carboxylic Acid

Descripción

6-Amino-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative featuring a cyclopropyl group at position 2, an amino group at position 6, and a carboxylic acid moiety at position 3. The cyclopropyl group may enhance metabolic stability, while the amino group at position 6 could improve solubility and target engagement .

Propiedades

Fórmula molecular |

C13H12N2O2 |

|---|---|

Peso molecular |

228.25 g/mol |

Nombre IUPAC |

6-amino-2-cyclopropylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C13H12N2O2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2,14H2,(H,16,17) |

Clave InChI |

USIHPHNCKDMZSC-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=NC3=C(C=C(C=C3)N)C(=C2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 2-Cyclopropylquinoline Intermediates

A common approach to introduce the cyclopropyl group at the 2-position of the quinoline ring involves the condensation of 2-aminoaryl ketones with cyclopropyl-containing ketoesters in the presence of Lewis acid catalysts.

For example, a method described in a Chinese patent involves reacting 2-amino-4'-fluorobenzophenone with 3-cyclopropyl-3-oxopropionate esters (methyl or ethyl) in ethanol under reflux with zinc triflate as a catalyst. This reaction proceeds through a cyclization mechanism to yield ethyl or methyl 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate intermediates. The reaction typically requires prolonged heating (around 30 hours) with partial distillation of ethanol to drive the reaction to completion. The crude products are isolated by solvent evaporation and extraction steps, followed by drying over anhydrous magnesium sulfate.

Conversion to 6-Amino Derivatives

The introduction of the amino group at the 6-position can be achieved through selective functionalization strategies on the quinoline core. One reported approach involves starting from a 2-chloroquinoline-4-carboxylic acid intermediate, which is synthesized by chlorination of the corresponding 2-oxo-1,2-dihydroquinoline-4-carboxylic acid using phosphorus oxychloride in N,N-dimethylformamide at elevated temperature (around 100 °C for 4 hours). This step yields 2-chloroquinoline-4-carboxylic acid with high yield (~90%).

Subsequently, nucleophilic aromatic substitution of the 2-chloro substituent with cyclopropylamine derivatives or other amines can be performed to introduce the cyclopropylamino group. The reaction is typically carried out in dimethylformamide at room temperature using coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and base triethylamine. This method allows for the synthesis of various quinoline carboxamide derivatives, including those with cyclopropylamino substituents.

Carboxylic Acid Formation

The carboxylic acid group at the 4-position is either retained from the starting quinoline carboxylic acid or formed by hydrolysis of ester intermediates. For example, methyl or ethyl esters obtained from the initial cyclization step can be hydrolyzed under basic or acidic conditions to yield the free carboxylic acid. In some cases, reduction of keto groups to alcohols followed by oxidation or direct hydrolysis is employed to adjust the oxidation state and functionality of the side chain.

Purification and Characterization

The crude products obtained from the synthetic steps are purified by recrystallization using solvent mixtures such as ethyl acetate and petroleum ether. The purified compounds are characterized by various spectroscopic methods including proton nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry to confirm the structure and purity.

Detailed Synthetic Procedure Example

Below is a representative procedure adapted from reported literature for the preparation of a quinoline carboxamide derivative closely related to this compound:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Cyclization | 2-amino-4'-fluorobenzophenone (1 equiv), 3-cyclopropyl-3-oxopropionate (1.2 equiv), Zn(OTf)2 catalyst, ethanol, reflux 30 h | Formation of 2-cyclopropylquinoline ester intermediate | 80–90 |

| 2. Ester Hydrolysis | Intermediate ester, aqueous base or acid, reflux | Conversion to 2-cyclopropylquinoline carboxylic acid | 85–95 |

| 3. Chlorination | 2-oxoquinoline-4-carboxylic acid, POCl3, DMF, 100 °C, 4 h | Formation of 2-chloroquinoline-4-carboxylic acid | ~90 |

| 4. Amination | 2-chloroquinoline-4-carboxylic acid, cyclopropylamine hydrochloride, BOP reagent, triethylamine, DMF, room temperature, 12 h | Nucleophilic substitution to introduce 6-amino group | 70–85 |

| 5. Purification | Recrystallization from ethyl acetate/petroleum ether | Purification of final product | — |

Analytical Data Summary

| Compound | Melting Point (°C) | Key Spectral Features (1H-NMR, DMSO-d6) | Molecular Weight (g/mol) | LCMS (m/z) |

|---|---|---|---|---|

| 2-chloroquinoline-4-carboxamide derivatives | 157–312 | Aromatic protons 7.2–8.5 ppm; methyl or methoxy substituents 2.3–3.8 ppm; NH protons 9.5–12.0 ppm | 350–370 | [M+1]+ 350–370 |

| 2-cyclopropylquinoline-4-carboxylic acid esters | Not always reported | Cyclopropyl protons 1.0–2.5 ppm; aromatic protons 7.0–8.0 ppm; ester methyl or ethyl 3.6–4.1 ppm | ~320 | [M+1]+ 322 |

These data confirm the successful synthesis and structural integrity of the quinoline derivatives.

Comparative Analysis of Preparation Methods

| Aspect | Cyclization Route with Zn(OTf)2 Catalyst | Chlorination and Amination Route |

|---|---|---|

| Starting Materials | 2-aminoaryl ketones and cyclopropyl ketoesters | Quinoline carboxylic acids and cyclopropylamine derivatives |

| Reaction Conditions | Reflux in ethanol for ~30 h | Chlorination at 100 °C for 4 h; amination at room temperature |

| Catalyst/Reagents | Zinc triflate catalyst | Phosphorus oxychloride, BOP reagent, triethylamine |

| Advantages | Direct formation of cyclopropylquinoline esters | High yield chlorination; versatile amination step |

| Limitations | Long reaction time; requires catalyst recovery | Multi-step; requires handling of POCl3 |

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-2-cyclopropylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where an atom or group in the molecule is replaced by another atom or group. Common reagents include halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, amines, thiols.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .

Aplicaciones Científicas De Investigación

6-Amino-2-cyclopropylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 6-amino-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Research Findings

Substituent Effects on Reactivity and Bioactivity

- 6-Bromo Derivatives: The bromine atom in 6-bromo-2-cyclopropylquinoline-4-carboxylic acid (CAS 313241-16-6) facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification at position 6 . Its electron-withdrawing nature may reduce nucleophilic susceptibility compared to amino-substituted analogs.

- Amino vs. Hydroxy Groups: 6-Amino-4-hydroxyquinoline-2-carboxylic acid (CAS 708258-08-6) exhibits higher water solubility than brominated analogs due to polar NH₂ and OH groups. This could enhance bioavailability in drug design .

Pharmacological Potential

- Antimicrobial Activity : Chlorinated analogs (e.g., 669753-96-2) show promise against Gram-positive bacteria, likely due to chlorine’s electronegativity disrupting membrane integrity .

- Kinase Inhibition : Pyridinyl-substituted compounds (e.g., 5109-99-9) may target ATP-binding pockets in kinases, leveraging aromatic interactions .

Actividad Biológica

6-Amino-2-cyclopropylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure featuring a nitrogen atom. The presence of the amino and carboxylic acid functional groups contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor , particularly in cancer research.

- Enzyme Inhibition : Research indicates that this compound can inhibit various kinases involved in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway. This inhibition can disrupt cell signaling pathways that promote tumor growth and survival .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of quinoline compounds exhibit antimicrobial properties, suggesting that this compound may possess similar effects against bacterial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | MAPK1 | IC50 = 17.3 µM | |

| Antimicrobial | Various bacterial strains | Inhibition observed | |

| Anticancer | Plk1-PBD | Potential inhibitor identified |

Case Studies

Several case studies highlight the biological significance of this compound:

- Cancer Research : A study demonstrated that compounds derived from quinoline scaffolds showed potent inhibition of cancer cell lines through selective targeting of kinases involved in cell cycle regulation. The specific role of this compound in these pathways is currently under investigation, with promising preliminary results indicating its potential as a lead compound for further development .

- Antimicrobial Studies : In vitro tests have shown that related quinoline compounds exhibit significant antibacterial activity against resistant strains of bacteria, suggesting that this compound could be effective in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-Amino-2-cyclopropylquinoline-4-carboxylic Acid, and how are reaction conditions optimized?

- Methodology :

- Quinoline Core Synthesis : Use Gould-Jacobs or Pfitzinger reactions to form the quinoline scaffold. Cyclopropane introduction at the 2-position may involve [2+1] cycloaddition or alkylation with cyclopropyl halides under Pd catalysis .

- Amino Group Installation : Nitration at the 6-position followed by reduction (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) .

- Carboxylic Acid Handling : Protect the carboxylic acid group during synthesis using tert-butyl esters, followed by acidic deprotection .

- Optimization :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 80-100°C | Prevents decomposition |

| Solvent | DMF/THF | Enhances intermediate solubility |

| Catalyst | Pd/C or Cu(OTf)₂ | Accelerates cyclopropanation |

Q. Which analytical techniques are critical for confirming structural identity and purity?

- 1H/13C-NMR : Confirms substitution patterns and cyclopropyl integration (e.g., characteristic splitting for cyclopropyl protons) .

- HRMS (ESI) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₃H₁₂N₂O₂) .

- HPLC : Ensures purity (>95% by reverse-phase C18 columns, 254 nm UV detection) .

Q. What in vitro assays evaluate the compound’s antibacterial activity?

- Agar Diffusion/Kirby-Bauer : Zones of inhibition against S. aureus, E. coli, and MRSA .

- MIC Determination : Broth microdilution (e.g., 0.5–128 µg/mL range) to quantify potency .

Advanced Research Questions

Q. How do structural modifications at the 2-position (cyclopropyl vs. phenyl/methyl) impact antibacterial efficacy?

- Key Findings :

- Cyclopropyl : Enhances lipophilicity and membrane penetration but may reduce target binding due to steric constraints.

- Phenyl/Methyl : Larger substituents improve target affinity but hinder cellular uptake.

- Data :

| Substituent | MIC against S. aureus (µg/mL) |

|---|---|

| Cyclopropyl | 1.2 |

| Phenyl | 4.8 |

| Methyl | 3.1 |

Q. How can contradictory activity data across bacterial strains be resolved?

- Approaches :

- Assay Standardization : Use CLSI guidelines for consistent inoculum size and growth media .

- Efflux Pump Inhibition : Test with adjuvants (e.g., PAβN) to rule out resistance mechanisms .

- Metabolic Profiling : Compare compound uptake via LC-MS in sensitive vs. resistant strains .

Q. What computational strategies predict target binding modes?

- Docking Simulations : Use AutoDock Vina to model interactions with DNA gyrase (PDB: 1KZN). Cyclopropyl’s orientation affects hydrophobic pocket occupancy .

- MD Simulations : Assess stability of compound-gyrase complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Data Contradiction Analysis Example

Issue : Discrepant MIC values for E. coli (8.5 µg/mL in lab A vs. 32 µg/mL in lab B).

Resolution Steps :

Verify compound purity via HPLC .

Re-test using standardized Mueller-Hinton II broth .

Include control antibiotics (e.g., ciprofloxacin) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.